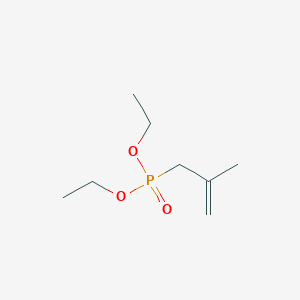
4,6-Dimethoxy-2-pyrimidinyl urea
Descripción general
Descripción
“4,6-Dimethoxy-2-pyrimidinyl urea” is a chemical compound with the molecular formula C7H10N4O3 . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 2 ethers (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of “4,6-Dimethoxy-2-pyrimidinyl urea” involves oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine with H5IO6/CrO3 in ethyl acetate at room temperature .Molecular Structure Analysis
The molecular structure of “4,6-Dimethoxy-2-pyrimidinyl urea” includes a pyrimidine ring with two methoxy groups attached at the 4 and 6 positions, and a urea group attached at the 2 position . The molecular weight is 198.179 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethoxy-2-pyrimidinyl urea” include a melting point of 189-199 °C, a density of 1.374±0.06 g/cm3 (Predicted), and a pKa of 11.46±0.70 (Predicted) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Dimerization and Hydrogen Bonding : Studies by F. H. Beijer et al. (1998) and S. Söntjens et al. (2000) have shown that ureidopyrimidinones, including derivatives of 4,6-dimethoxy-2-pyrimidinyl urea, can dimerize via multiple hydrogen bonds, which has implications for their chemical stability and potential applications in materials science and supramolecular chemistry (F. H. Beijer et al., 1998); (S. Söntjens et al., 2000).
Applications in Herbicides
Herbicidal Activities : Sheng Zilian (2014) highlighted the use of 4,6-dimethoxy-2-pyrimidinyl urea derivatives in creating novel urea compounds with herbicidal activities. These compounds showed moderate inhibitory activities against certain plants, indicating their potential as herbicides (Sheng Zilian, 2014).
- various chemical and photochemical processes in soil. Studies by L. Scrano et al. (2005) and Jin Kim et al. (2003) have shown that these processes follow second-order kinetics and are influenced by the adsorption capability of soil, with implications for their environmental impact and efficacy as herbicides (L. Scrano et al., 2005); (Jin Kim et al., 2003).
Crystal Structure Analysis
- Molecular Structure and Interactions : Crystallographic studies, such as those conducted by Youngeun Jeon et al. (2015), have provided detailed insights into the molecular structure of compounds like azimsulfuron, which contain the 4,6-dimethoxy-2-pyrimidinyl urea unit. These studies reveal how intramolecular and intermolecular hydrogen bonds and other interactions contribute to the stability and properties of these compounds (Youngeun Jeon et al., 2015).
Electron Transfer and Photophysical Properties
- Electron Transfer and Optical Properties : M. Pichlmaier et al. (2009) investigated the electron transfer across hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, highlighting the potential of 4,6-dimethoxy-2-pyrimidinyl urea derivatives in the development of advanced materials with unique optical and electronic properties (M. Pichlmaier et al., 2009).
Propiedades
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431580 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxy-2-pyrimidinyl urea | |
CAS RN |
151331-81-6 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















